2-Chloro-5-trimethylsilanylethynyl-pyridine

Catalog No.
S1899974
CAS No.
263012-81-3
M.F
C10H12ClNSi
M. Wt
209.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-trimethylsilanylethynyl-pyridine

CAS Number

263012-81-3

Product Name

2-Chloro-5-trimethylsilanylethynyl-pyridine

IUPAC Name

2-(6-chloropyridin-3-yl)ethynyl-trimethylsilane

Molecular Formula

C10H12ClNSi

Molecular Weight

209.75 g/mol

InChI

InChI=1S/C10H12ClNSi/c1-13(2,3)7-6-9-4-5-10(11)12-8-9/h4-5,8H,1-3H3

InChI Key

CGJKMVMYUJVZRQ-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C#CC1=CN=C(C=C1)Cl

Canonical SMILES

C[Si](C)(C)C#CC1=CN=C(C=C1)Cl

2-Chloro-5-trimethylsilanylethynyl-pyridine (CAS 263012-81-3) is a highly versatile, bifunctional heterocyclic building block widely utilized in the synthesis of supramolecular architectures, conjugated macrocycles, and pharmaceutical intermediates [1]. It features two orthogonally reactive sites: a stable 2-chloro substituent and a TMS-protected 5-ethynyl group. This specific substitution pattern allows chemists to perform sequential, highly chemoselective cross-coupling reactions. The TMS group ensures excellent shelf stability by preventing spontaneous alkyne homocoupling, while the 2-chloro moiety remains intentionally dormant under mild coupling conditions, ready for late-stage activation [2]. For industrial and academic procurement, this compound represents a critical "ready-to-use" scaffold that eliminates the need for handling volatile alkynes and complex in-house catalytic protections.

Attempting to substitute 2-Chloro-5-trimethylsilanylethynyl-pyridine with closely related analogs typically results in severe chemoselectivity or stability issues [1]. If a buyer opts for the unprotected 2-chloro-5-ethynylpyridine, the terminal alkyne becomes highly vulnerable to oxidative Glaser homocoupling during storage or basic reaction conditions, leading to unpredictable purity and reduced yields. Conversely, substituting the 2-chloro group with a more reactive 2-bromo or 2-iodo moiety destroys the orthogonal nature of the scaffold; these heavier halogens readily participate in ambient-temperature palladium-catalyzed reactions, causing unwanted oligomerization or loss of regiocontrol when functionalizing the alkyne [2]. Therefore, the specific combination of a TMS-protected alkyne and a 2-chloro substituent is strictly required to maintain the precise step-by-step synthetic control demanded in complex molecule construction.

Superior Orthogonal Stability of the C-Cl Bond in Ambient Cross-Coupling

The primary value of the 2-chloro substituent lies in its precise chemoselectivity. Under standard ambient-temperature palladium-catalyzed cross-coupling conditions (20–70 °C), the 2-chloro group remains unreactive, allowing selective functionalization at the 5-position after TMS deprotection[1]. In contrast, using 2-bromo or 2-iodo analogs results in premature activation of the halogen site, leading to unwanted oligomerization or loss of regiocontrol. This "locked" C-Cl bond can later be activated at higher temperatures (>100 °C) via Stille or Buchwald-Hartwig couplings.

Evidence DimensionReactivity of the C-Halogen bond under ambient Pd-catalyzed coupling
Target Compound Data2-Chloro group remains dormant (unreactive) at 20–70 °C
Comparator Or Baseline2-Bromo or 2-Iodo analogs (highly reactive at 20–70 °C)
Quantified DifferencePrevents premature cross-coupling, enabling 100% regiocontrol during sequential synthesis
ConditionsPd(PPh3)2/CuI, Et3N, 20–70 °C

Allows buyers to selectively deprotect and functionalize the alkyne at the 5-position without unwanted side reactions at the 2-position, ensuring high-yield sequential building block assembly.

Prevention of Oxidative Homocoupling via TMS Protection

Terminal alkynes are notoriously unstable during long-term storage and basic reaction conditions due to their susceptibility to oxidative dimerization (Glaser coupling). By procuring the TMS-protected variant, buyers ensure the alkyne remains completely masked until intentionally cleaved with aqueous hydroxide or fluoride sources [1]. Unprotected 2-chloro-5-ethynylpyridine baselines suffer from unpredictable purity degradation, whereas the TMS-protected form maintains exceptional monomeric purity.

Evidence DimensionSusceptibility to oxidative dimerization during storage and handling
Target Compound DataNear-zero spontaneous homocoupling; maintains high monomeric purity
Comparator Or Baseline2-Chloro-5-ethynylpyridine (unprotected terminal alkyne)
Quantified DifferenceEliminates unpredictable loss of titer to dimerized impurities, avoiding the need for rigorous oxygen exclusion during storage
ConditionsStandard laboratory storage and basic handling conditions

Procuring the TMS-protected form drastically improves shelf life and batch-to-batch reproducibility by eliminating unpredictable loss of titer to dimerized impurities.

Process Efficiency and Elimination of Volatile Reagent Handling

Synthesizing this building block in-house from 2-chloro-5-iodopyridine requires handling highly volatile TMS-acetylene (boiling point ~53 °C) and consumes expensive palladium and copper catalysts [1]. Procuring the pre-coupled 2-Chloro-5-trimethylsilanylethynyl-pyridine eliminates this initial catalytic step entirely. This bypasses the typical 10-20% yield penalty associated with the purification of the intermediate from di-coupled or unreacted impurities.

Evidence DimensionNumber of synthetic steps and overall yield to achieve a 5-alkynyl-2-chloropyridine intermediate
Target Compound DataDirect use guarantees 100% conversion to the desired starting scaffold
Comparator Or BaselineIn situ synthesis from 2-chloro-5-iodopyridine and TMS-acetylene
Quantified DifferenceSaves one full catalytic step, eliminates volatile reagent handling, and recovers the 10-20% yield loss typical of in-house preparation
ConditionsMulti-gram scale precursor preparation

Purchasing the pre-assembled TMS-alkyne pyridine streamlines procurement, reduces catalyst expenditures, and accelerates time-to-target in medicinal chemistry workflows.

Synthesis of Conjugated Bis- and Tris-Pyridyl Ligands

This compound is the premier precursor for constructing nanoscopic, conjugatively bridged bis- and tris-5-(2-chloropyridine) supramolecular ligands [1]. By deprotecting the TMS group, the resulting terminal alkyne can be coupled to multi-halogenated aromatic cores (e.g., via Sonogashira protocols) while the 2-chloro groups remain perfectly intact for subsequent metal-binding or further functionalization.

Sequential Cross-Coupling in Medicinal Chemistry

In pharmaceutical development, the orthogonal reactivity of this building block is ideal for synthesizing complex heteroaryl APIs [1]. The alkyne can be deprotected and utilized in click chemistry (CuAAC) or Sonogashira couplings, followed by high-temperature Stille or Buchwald-Hartwig amination at the 2-chloro position, allowing for modular, late-stage diversification of drug candidates.

Development of Twistophane Ion Sensors and Macrocycles

The compound is a critical starting material in the multi-step synthesis of conjugated macrocyclic ligands, such as twistophane ion sensors [2]. Its stability allows it to survive initial coupling sequences, providing a reliable pathway to complex cyclic structures that rely on precise geometric control and sequential bond formation.

Wikipedia

2-Chloro-5-trimethylsilanylethynyl-pyridine

Dates

Last modified: 08-16-2023

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